3-({4-[(1,3-dimethyl-1H-indazol-6-yl)(methyl)amino]pyrimidin-2-yl}amino)benzene-1-sulfonamide
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Overview
Description
3-({4-[(1,3-dimethyl-1H-indazol-6-yl)(methyl)amino]pyrimidin-2-yl}amino)benzene-1-sulfonamide is a complex organic compound that features a combination of indazole, pyrimidine, and sulfonamide moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-[(1,3-dimethyl-1H-indazol-6-yl)(methyl)amino]pyrimidin-2-yl}amino)benzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the indazole and pyrimidine intermediates, followed by their coupling and subsequent sulfonamide formation.
Indazole Synthesis: The indazole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Pyrimidine Synthesis: The pyrimidine ring can be constructed through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Coupling Reaction: The indazole and pyrimidine intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-({4-[(1,3-dimethyl-1H-indazol-6-yl)(methyl)amino]pyrimidin-2-yl}amino)benzene-1-sulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted sulfonamides.
Scientific Research Applications
3-({4-[(1,3-dimethyl-1H-indazol-6-yl)(methyl)amino]pyrimidin-2-yl}amino)benzene-1-sulfonamide has a wide range of scientific research applications:
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-({4-[(1,3-dimethyl-1H-indazol-6-yl)(methyl)amino]pyrimidin-2-yl}amino)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and disrupting the associated signaling pathways. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
Niraparib: An indazole-based compound used as an anticancer drug.
Pazopanib: A tyrosine kinase inhibitor with a similar indazole structure.
Indole-3-carbinol: A compound with a similar indole structure, known for its anticancer properties.
Uniqueness
3-({4-[(1,3-dimethyl-1H-indazol-6-yl)(methyl)amino]pyrimidin-2-yl}amino)benzene-1-sulfonamide is unique due to its combination of indazole, pyrimidine, and sulfonamide moieties, which confer a distinct set of biological activities and chemical reactivity. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse pharmacological effects.
Properties
Molecular Formula |
C20H21N7O2S |
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Molecular Weight |
423.5 g/mol |
IUPAC Name |
3-[[4-[(1,3-dimethylindazol-6-yl)-methylamino]pyrimidin-2-yl]amino]benzenesulfonamide |
InChI |
InChI=1S/C20H21N7O2S/c1-13-17-8-7-15(12-18(17)27(3)25-13)26(2)19-9-10-22-20(24-19)23-14-5-4-6-16(11-14)30(21,28)29/h4-12H,1-3H3,(H2,21,28,29)(H,22,23,24) |
InChI Key |
ZVATUDPCDDOZRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C=CC(=C2)N(C)C3=NC(=NC=C3)NC4=CC(=CC=C4)S(=O)(=O)N)C |
Origin of Product |
United States |
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